molecular formula C15H21NO3S B2443942 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034303-20-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2443942
CAS No.: 2034303-20-1
M. Wt: 295.4
InChI Key: ARXVZNBYCZAKLB-UHFFFAOYSA-N
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Description

“N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” is a synthetic organic compound that features a cyclohexene ring, a thiophene moiety, and a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohexene ring: This might involve a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the thiophene moiety: This could be achieved through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the hydroxyethoxy group: This step might involve nucleophilic substitution or etherification reactions.

    Amidation: The final step could involve the reaction of an amine with a carboxylic acid derivative to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety or the hydroxyethoxy group.

    Reduction: Reduction reactions could target the cyclohexene ring or the amide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated hydrocarbons or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Studies: Could be used to study enzyme interactions or receptor binding.

Medicine

    Therapeutics: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

    Materials Science:

    Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(2-methoxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
  • N-(2-(2-hydroxyethoxy)-2-(furan-2-yl)ethyl)cyclohex-3-enecarboxamide

Uniqueness

The uniqueness of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-8-9-19-13(14-7-4-10-20-14)11-16-15(18)12-5-2-1-3-6-12/h1-2,4,7,10,12-13,17H,3,5-6,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXVZNBYCZAKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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